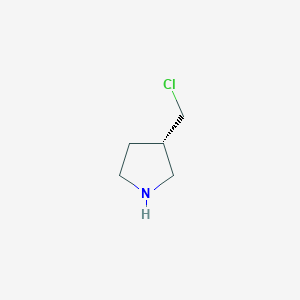
8-(Trifluoromethoxy)quinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethoxy)quinoline-5-carboxylic acid is an organic compound that features a quinoline ring substituted with a trifluoromethoxy group at the 8th position and a carboxylic acid group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethoxy)quinoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe carboxylic acid group is then introduced through oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial production methods are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Trifluoromethoxy)quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5-carboxylic acid derivatives, while substitution reactions can produce various quinoline analogs .
Applications De Recherche Scientifique
8-(Trifluoromethoxy)quinoline-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for designing kinase inhibitors and other therapeutic agents due to its quinoline scaffold and trifluoromethoxy group.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling.
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethoxy)quinoline-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, influencing various biological pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
- 8-(Trifluoromethoxy)quinoline-3-carboxylic acid
- 5-(Trifluoromethyl)quinolin-8-yl boronic acid
- 8-Hydroxyquinoline derivatives
Comparison: 8-(Trifluoromethoxy)quinoline-5-carboxylic acid is unique due to the specific positioning of the trifluoromethoxy and carboxylic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity in binding to molecular targets.
Propriétés
IUPAC Name |
8-(trifluoromethoxy)quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-4-3-7(10(16)17)6-2-1-5-15-9(6)8/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVDJVJNNOFXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Pyridazin-3-yl)phenyl]acetic acid](/img/structure/B8211728.png)



![tert-butyl (1R,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8211757.png)

![(S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B8211770.png)
![3-Bromo-5,6,7,9-tetrahydro-pyrido[2,3-b]azepin-8-one](/img/structure/B8211774.png)
![methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate](/img/structure/B8211780.png)




![2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8211801.png)
